molecular formula C21H21N3O4S B2671240 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide CAS No. 955520-42-0

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide

Cat. No.: B2671240
CAS No.: 955520-42-0
M. Wt: 411.48
InChI Key: SJVWFINNPQHAPY-UHFFFAOYSA-N
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Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide is a novel synthetic compound intended for use in early-stage pharmaceutical research and development. Its molecular structure incorporates the 2,3-dihydrobenzo[b][1,4]dioxine scaffold, a heterocyclic system identified in scientific literature as a tractable lead for anticancer drug discovery. Research indicates that this core structure can be optimized to develop potent enzyme inhibitors, notably against poly(ADP-ribose) polymerase 1 (PARP1), a well-established target in oncology for its role in DNA repair pathways . The integration of the 1,3,4-oxadiazole ring and the (4-(isopropylthio)phenyl)acetamide moiety in this molecule suggests potential for diverse biological interactions, which may be explored in various biochemical assays. This combination of structural features makes the compound a valuable candidate for investigating new mechanisms of action, particularly in the context of cancer cell biology and enzyme inhibition studies. Researchers can utilize this chemical probe to study structure-activity relationships (SAR) and to identify potential novel therapeutic agents. The compound is supplied with comprehensive analytical data to ensure identity and purity. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-13(2)29-16-6-3-14(4-7-16)11-19(25)22-21-24-23-20(28-21)15-5-8-17-18(12-15)27-10-9-26-17/h3-8,12-13H,9-11H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJVWFINNPQHAPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the benzo[d][1,3]dioxole moiety: This step often involves the reaction of catechol derivatives with appropriate reagents to form the dioxole ring.

    Attachment of the isopropylthio-substituted phenyl group: This can be done through nucleophilic substitution reactions, where the phenyl group is introduced using isopropylthiol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide involves its interaction with specific molecular targets. The oxadiazole ring and the benzo[d][1,3]dioxole moiety can interact with enzymes and receptors, modulating their activity. The isopropylthio group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name/ID Core Structure Key Substituents Biological Target (Inferred) Notable Properties
Target Compound 1,3,4-Oxadiazole 2,3-Dihydrobenzo[b][1,4]dioxin; 4-(isopropylthio)phenyl acetamide Kinases (e.g., CDK9) High lipophilicity (isopropylthio); metabolic stability (oxadiazole)
N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-2-(methylsulfonyl)thiazol-4-yl)acetamide (17d) Thiazole 2,3-Dihydrobenzo[b][1,4]dioxine; methylsulfonyl CDK9 Moderate yield (79%); methylsulfonyl enhances polarity, potentially reducing logP
618427-26-2 () 1,2,4-Triazole Pyrazin-2-yl; ethyl group on triazole; dihydrobenzodioxin Unknown Triazole may improve hydrogen bonding; pyrazine adds aromatic interactions
850908-73-5 () Acetamide + tetrahydroisoquinoline 2-(2-Methylbenzyl)-1-oxo-tetrahydroisoquinolin-5-yl ether; dihydrobenzodioxin Unknown Ether linkage and rigid tetrahydroisoquinoline may improve selectivity

Key Structural and Functional Differences

Core Heterocycle Variations: The target compound employs a 1,3,4-oxadiazole ring, which is more electron-deficient and metabolically stable compared to the thiazole in compound 17d . Compound 618427-26-2 () uses a 1,2,4-triazole core, which offers additional hydrogen-bonding sites (e.g., pyrazine substituent) that could improve target affinity but may reduce membrane permeability due to increased polarity.

Substituent Effects: The isopropylthio group in the target compound increases lipophilicity (logP ~4.5 estimated) compared to the methylsulfonyl group in 17d (logP ~2.8 estimated), favoring passive diffusion across membranes . In 850908-73-5 (), the tetrahydroisoquinoline ether introduces conformational rigidity, which might enhance selectivity for specific protein pockets but could limit synthetic accessibility.

Biological Activity Insights :

  • Compound 17d demonstrated CDK9 inhibitory activity, suggesting the dihydrobenzodioxin-acetamide motif is critical for kinase binding. The target compound’s oxadiazole core may similarly engage ATP-binding pockets but with altered potency due to differences in electronic properties .
  • The pyrazine substituent in 618427-26-2 () could mimic adenine interactions in kinase targets, though the ethyl group on the triazole might introduce steric hindrance absent in the target compound.

Research Findings and Implications

  • Synthesis : The target compound’s synthesis likely parallels methods used for 17d (), involving cyclization of acylhydrazides to form oxadiazoles. However, the isopropylthio group may require thiol-alkylation steps under basic conditions.
  • Structural simplification (e.g., replacing dihydrobenzodioxin with smaller aromatics) could optimize properties.
  • Unresolved Questions : Direct biological data for the target compound are lacking. Testing against CDK9 and related kinases (e.g., CDK2, CDK7) would clarify selectivity, while computational docking could validate binding hypotheses .

Biological Activity

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide is a compound that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in cancer treatment and other therapeutic areas.

Chemical Structure and Properties

The compound's structure can be broken down into key components:

  • Dihydrobenzo[b][1,4]dioxin : A bicyclic structure that contributes to the compound's lipophilicity and biological activity.
  • 1,3,4-Oxadiazole : This heterocyclic ring is known for its role in various pharmacological activities, particularly in anticancer agents.
  • Isopropylthio group : This substituent can enhance the interaction of the compound with biological targets.

Anticancer Properties

  • Mechanism of Action :
    • The 1,3,4-oxadiazole scaffold has been shown to inhibit critical enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
    • It selectively interacts with nucleic acids and proteins that are vital for cancer cell survival and growth .
  • In Vitro Studies :
    • Various derivatives of 1,3,4-oxadiazoles have demonstrated cytotoxicity against multiple cancer cell lines. For instance, studies have reported that modifications to the oxadiazole structure can significantly enhance its antiproliferative effects .
    • A specific study highlighted that compounds with the oxadiazole moiety exhibited IC50 values in the low micromolar range against breast and colon cancer cell lines .
  • Case Studies :
    • In a recent investigation, a derivative similar to this compound was tested against various cancer types. Results indicated that it inhibited tumor growth in xenograft models by targeting specific signaling pathways associated with tumor progression .

Other Biological Activities

  • Antimicrobial Activity :
    • Compounds containing the oxadiazole nucleus have shown promising results against a range of bacterial and fungal pathogens. The mechanism generally involves disruption of microbial cell wall synthesis or inhibition of essential metabolic pathways .
  • Anti-inflammatory Effects :
    • Some derivatives have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by several structural modifications:

ModificationEffect on Activity
Alteration of the oxadiazole ringEnhanced cytotoxicity against cancer cells
Variation in substituents on the phenyl ringChanges in lipophilicity and target interaction
Modification of the isopropylthio groupPotential increase in enzyme binding affinity

Q & A

Q. What are the key synthetic steps and reagents required to synthesize N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide?

The synthesis involves multi-step organic reactions. Key steps include:

  • Esterification and alkylation : Sulfuric acid for esterification and potassium carbonate for alkylation reactions are commonly used .
  • Oxadiazole ring formation : Cyclization reactions under reflux or microwave-assisted conditions to form the 1,3,4-oxadiazole core .
  • Amide coupling : Activation of carboxylic acid groups followed by coupling with amines to attach the acetamide moiety .
  • Purification : Techniques like column chromatography or crystallization ensure product purity .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies characteristic vibrations (e.g., C=O, N-H) .
  • Thin-Layer Chromatography (TLC) : Monitors reaction progress and intermediate purity .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, temperature) be optimized to improve synthesis yield and reduce by-products?

  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity in amide coupling .
  • Temperature control : Microwave-assisted synthesis reduces reaction time and improves selectivity compared to traditional reflux .
  • Catalyst optimization : Bases like sodium hydride or triethylamine facilitate deprotonation in heterocycle formation .
  • Statistical modeling : Design of Experiments (DoE) can systematically optimize parameters (e.g., time, stoichiometry) .

Q. What methodological strategies are recommended for investigating this compound’s inhibitory effects on cancer-related enzymes?

  • In vitro enzyme assays : Measure IC₅₀ values using recombinant enzymes (e.g., kinases or proteases) .
  • Molecular docking : Computational modeling predicts binding interactions with target proteins .
  • Structure-Activity Relationship (SAR) studies : Modify substituents (e.g., isopropylthio group) to correlate structural changes with activity .
  • Cell-based assays : Evaluate cytotoxicity and apoptosis induction in cancer cell lines .

Q. How should researchers resolve contradictions in reported synthesis yields between traditional reflux and microwave-assisted methods?

  • Comparative kinetic studies : Analyze reaction rates and activation energies under both conditions .
  • By-product profiling : Use HPLC or LC-MS to identify side products and adjust reaction parameters .
  • Scale-up challenges : Assess reproducibility and energy efficiency in larger batches .

Data Analysis & Mechanistic Studies

Q. What experimental approaches can elucidate the metabolic stability and degradation pathways of this compound?

  • In vitro metabolic assays : Use liver microsomes or hepatocytes to identify Phase I/II metabolites .
  • Stability studies : Monitor degradation under varying pH, temperature, and light exposure .
  • Mass spectrometry imaging (MSI) : Track compound distribution and degradation in biological matrices .

Q. How can researchers validate the compound’s selectivity for specific biological targets (e.g., enzymes vs. receptors)?

  • Competitive binding assays : Use radiolabeled ligands or fluorescence polarization to assess target specificity .
  • Proteome-wide profiling : Employ chemoproteomics to identify off-target interactions .
  • Gene knockout models : CRISPR/Cas9-edited cell lines confirm target dependency .

Structural & Computational Insights

Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

  • QSPR models : Quantitative Structure-Property Relationship algorithms predict logP and solubility .
  • ADMET prediction software : Tools like SwissADME or ADMETlab assess absorption and toxicity .
  • Molecular dynamics (MD) simulations : Study membrane permeability and protein binding stability .

Q. How can crystallography or spectroscopic data resolve ambiguities in the compound’s tautomeric forms?

  • X-ray crystallography : Provides definitive bond lengths and angles to confirm tautomeric states .
  • Variable-temperature NMR : Observes chemical shift changes indicative of tautomeric equilibria .

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